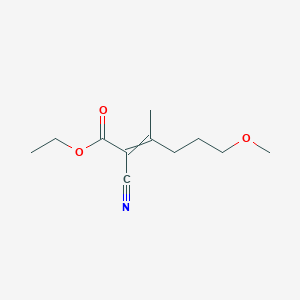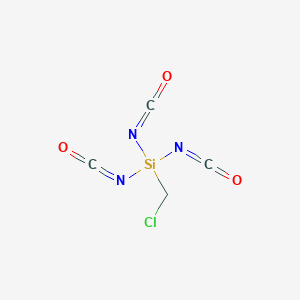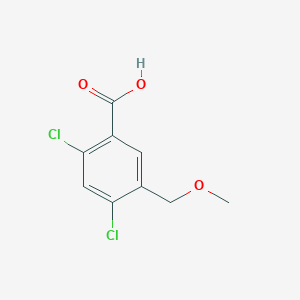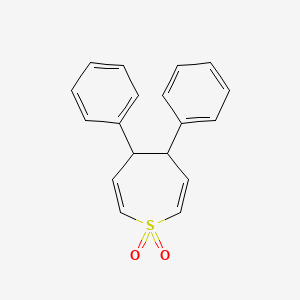
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione: is a heterocyclic compound that features a seven-membered ring containing sulfur and two carbonyl groups The presence of phenyl groups at the 4 and 5 positions adds to its structural complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetylene with sulfur dichloride in the presence of a base, followed by oxidation to introduce the carbonyl groups. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or further to hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione exerts its effects is largely dependent on its interaction with molecular targets. The sulfur atom and carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The phenyl groups may also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4,5-Diphenylimidazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
4,5-Diphenyl-1H-pyrazole: Shares the diphenyl substitution but has a different ring structure and chemical properties.
Propriétés
Numéro CAS |
95495-90-2 |
|---|---|
Formule moléculaire |
C18H16O2S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4,5-diphenyl-4,5-dihydrothiepine 1,1-dioxide |
InChI |
InChI=1S/C18H16O2S/c19-21(20)13-11-17(15-7-3-1-4-8-15)18(12-14-21)16-9-5-2-6-10-16/h1-14,17-18H |
Clé InChI |
HNRQSGVNNZQGNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=CS(=O)(=O)C=CC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
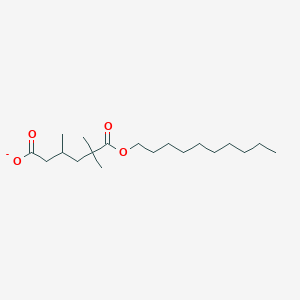
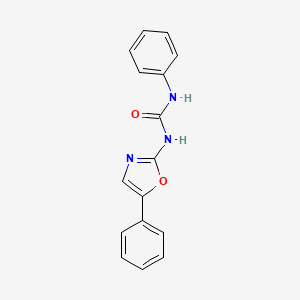

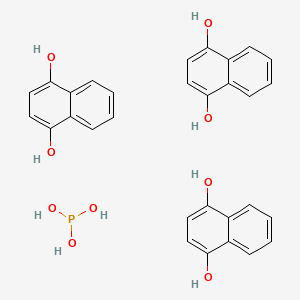
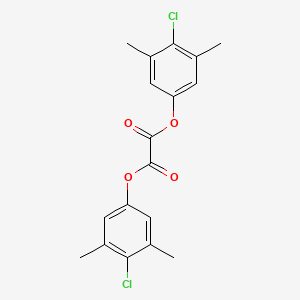
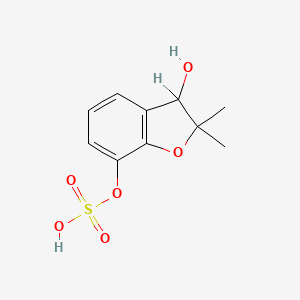
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
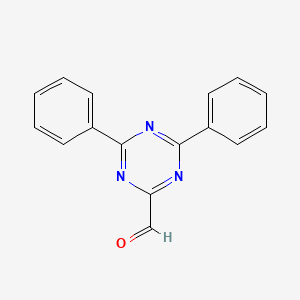
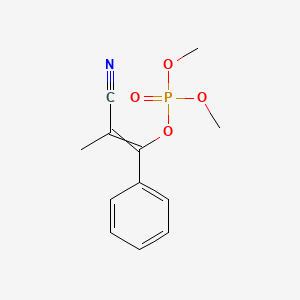
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
